2-Pentanone, 4-(acetyloxy)-4-methyl-

Overview

Description

2-Pentanone, 4-(acetyloxy)-4-methyl- , also known by other names such as ethyl acetone and methyl propyl ketone (MPK) , is a ketone compound. It serves as a solvent of minor importance in various applications . The molecular formula for this compound is C7H12O3 , with a molecular weight of approximately 144.17 g/mol .

Synthesis Analysis

The synthesis of 2-Pentanone, 4-(acetyloxy)-4-methyl- involves specific chemical reactions. While I don’t have access to specific papers, literature sources would provide detailed procedures for its synthesis. Researchers typically explore methods such as acetylation of 2-pentanone or related precursors. Further investigation into the synthetic pathways would yield valuable insights .

Molecular Structure Analysis

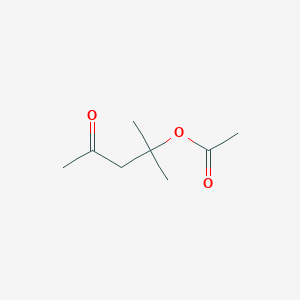

The molecular structure of 2-Pentanone, 4-(acetyloxy)-4-methyl- consists of a five-carbon backbone (pentane) with a ketone functional group (C=O) at the second carbon. Additionally, it bears an acetoxy group (OC(O)CH3) attached to the fourth carbon. The arrangement of atoms and bonds in the molecule significantly influences its properties and reactivity .

Chemical Reactions Analysis

Understanding the chemical reactivity of this compound is crucial. Researchers investigate its behavior in various reactions, including nucleophilic additions, acid-catalyzed hydrolysis, and reduction. These reactions provide insights into its versatility and potential applications .

Physical And Chemical Properties Analysis

Scientific Research Applications

Alkoxy Radical Isomerization

4-Acetyloxy-4-methyl-2-pentanone (4H4M2P) has been involved in studies exploring the isomerization of alkoxy radicals. Research by Atkinson and Aschmann (1995) investigated the gas-phase reactions of OH radicals with compounds like 2,4-dimethyl-2-pentanol and 3,5-dimethyl-3-hexanol, revealing significant insights into the isomerization processes of related alkoxy radicals, including 4-hydroxy-4-methyl-2-pentanone (Atkinson & Aschmann, 1995).

Isomerization in Ion Phase

Bouchoux et al. (1985) explored the isomerization of organic ions in the gas phase, specifically examining the metastable molecular ion of 4-methyl-2-pentanone. This study contributes to the understanding of the molecular transformations that 4H4M2P undergoes under specific conditions (Bouchoux et al., 1985).

Gas-Phase Reaction Kinetics

The kinetics of gas-phase reactions involving 4H4M2P have been studied, providing valuable information on reaction rates and product formation. For example, Aschmann, Arey, and Atkinson (2003) measured the rate constant for the reaction of OH radicals with 5-hydroxy-2-pentanone, using 4-methyl-2-pentanone as a reference, to understand atmospheric chemical processes (Aschmann, Arey, & Atkinson, 2003).

Theoretical and Experimental Investigations

Research has combined theoretical calculations and experimental data to understand the interactions of 4H4M2P with various agents. Aslan et al. (2017) conducted an experimental and theoretical study on the reaction of 4-hydroxy-4-methyl-2-pentanone with Cl atoms, contributing to a deeper understanding of the compound's behavior under different environmental conditions (Aslan et al., 2017).

Quantum-Chemical Studies

Fleisher, Jansone, and Lukevics (2007) conducted a quantum-chemical study on the cyclocondensation of 4-hydroxy-4-methyl-2-pentanone with ethyl cyanoacetate, highlighting the complex chemical interactions and the role of 4H4M2P in facilitating specific chemical reactions (Fleisher, Jansone, & Lukevics, 2007).

Oxidation Studies

Hamed and Henry (1997) investigated the oxidation of various compounds, including 4-hydroxy-4-methyl-2-pentanone, using Palladium(II). This study contributes to the understanding of how 4H4M2P reacts in the presence of specific oxidizing agents (Hamed & Henry, 1997).

Photolysis and OH Radical Reactions

Aslan et al. (2017) also explored the photolysis of 4H4M2P and its reaction with OH radicals, providing insights into its stability and reactivity under UV radiation and its interactions with hydroxyl radicals (Aslan et al., 2017).

Mechanism of Action

properties

IUPAC Name |

(2-methyl-4-oxopentan-2-yl) acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-6(9)5-8(3,4)11-7(2)10/h5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVTGUPZJHHDWJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C)(C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60531562 | |

| Record name | 2-Methyl-4-oxopentan-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60531562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Pentanone, 4-(acetyloxy)-4-methyl- | |

CAS RN |

1637-25-8 | |

| Record name | 2-Methyl-4-oxopentan-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60531562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Phenol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B3048212.png)

![Pyridinium, 1-[2-oxo-2-(2-oxo-2H-1-benzopyran-3-yl)ethyl]-, bromide](/img/structure/B3048218.png)

![(6S)-2-amino-3,6-dimethyl-6-[4-(5-prop-1-ynylpyridin-3-yl)thiophen-2-yl]-5H-pyrimidin-4-one](/img/structure/B3048220.png)